molecular formula C12H15NO2 B12004837 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate

Cat. No.: B12004837
M. Wt: 205.25 g/mol
InChI Key: RYEMUKPNXLWDQO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is the methylcarbamate ester derivative of 5,6,7,8-tetrahydro-2-naphthalenol (CAS 1125-78-6), a tetralin-based phenolic compound. The parent alcohol features a hydroxyl group at the 2-position of a partially hydrogenated naphthalene ring system (molecular formula: C₁₀H₁₂O, molecular weight: 148.202) . The methylcarbamate moiety (-O(CO)N(CH₃)) is introduced via esterification, enhancing its stability and modifying its physicochemical properties. This compound is primarily utilized in synthetic chemistry for creating intermediates in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-yl N-methylcarbamate

InChI

InChI=1S/C12H15NO2/c1-13-12(14)15-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

RYEMUKPNXLWDQO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate typically involves the reaction of 5,6,7,8-Tetrahydro-2-naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring the consistent quality of the final product. The use of advanced technologies and equipment helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed molecular mechanisms .

Comparison with Similar Compounds

Reactivity in Electrophilic Substitution Reactions

The regioselectivity of 5,6,7,8-tetrahydro-2-naphthalenol in electrophilic substitutions differs significantly from other phenolic compounds:

  • Bromination: Bromination of 5,6,7,8-tetrahydro-2-naphthalenol exhibits a regioselectivity ratio of 78:22 (para:ortho), which is higher than its trifluoromethylthiolation selectivity. In contrast, 3,4-dimethylphenol and 5-indanol show similar regioselectivity patterns for both bromination and trifluoromethylthiolation .
  • Nitration: Nitration using NaNO₂/H₂O₂/H₂SO₄ yields a 59:11 product ratio (major:minor isomers), indicating lower regioselectivity compared to bromination. This contrasts with 3,4-dimethylphenol (57:43) and 5-indanol (58:42), which show even less regioselectivity .

Table 1: Regioselectivity Comparison in Electrophilic Substitutions

Compound Bromination (para:ortho) Trifluoromethylthiolation Nitration (major:minor)
5,6,7,8-TH-2-naphthalenol 78:22 Less selective 59:11
3,4-Dimethylphenol Similar to bromination Similar to bromination 57:43
5-Indanol Similar to bromination Similar to bromination 58:42

Structural Isomers and Analogues

Regioisomeric tetralin derivatives exhibit distinct properties:

  • 5,6,7,8-Tetrahydro-1-naphthalenol (CAS 529-35-1): The 1-hydroxyl isomer shows altered acidity and solubility due to steric and electronic differences in the tetralin system .
  • 1,2,3,4-Tetrahydro-1-naphthalenol (CAS 529-33-9): A fully hydrogenated variant with lower ring strain, favoring different reaction pathways (e.g., oxidation to ketones) .

Biological Activity

5,6,7,8-Tetrahydro-2-naphthalenol methylcarbamate is a compound within the carbamate class of chemicals, known for its diverse biological activities. This article delves into its biological activity, including toxicity profiles, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

This compound exhibits properties typical of carbamates, such as the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in both humans and animals.

Biological Activity Overview

1. Mechanism of Action

This compound acts primarily by inhibiting AChE through carbamylation of the serine residue at the active site of the enzyme. This inhibition leads to an accumulation of acetylcholine (ACh) at synapses, resulting in cholinergic effects such as muscle twitching and increased secretions.

2. Toxicity Profiles

The acute toxicity of this compound can be assessed through LD50 values. In laboratory studies:

  • Oral LD50 : Approximately 300–800 mg/kg in rodents.
  • Dermal LD50 : Estimated between 1000–2000 mg/kg.

These values indicate moderate toxicity compared to other carbamates like carbaryl.

Route of ExposureLD50 (mg/kg)
Oral300 - 800
Dermal1000 - 2000

Metabolism and Excretion

The metabolism of this compound involves several pathways:

  • Hydroxylation : The compound undergoes hydroxylation primarily in the liver.
  • Conjugation : Metabolites are often conjugated with glucuronic acid for excretion.

Studies indicate that urinary excretion is the primary route of elimination, with significant amounts detected within 24 hours post-exposure.

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of this compound on rodents. The findings revealed:

  • Behavioral Changes : Treated animals exhibited signs of neurotoxicity such as tremors and altered locomotion.
  • Histopathological Findings : Examination of brain tissues indicated neuronal degeneration at higher doses.

Case Study 2: Ecotoxicological Impact

Research conducted on aquatic organisms demonstrated that exposure to sub-lethal concentrations resulted in behavioral changes and impaired reproduction in fish species. This highlights the ecological risks associated with this compound.

Research Findings

Recent studies have focused on the comparative analysis of various carbamates. For instance:

  • Comparative Toxicity : In a study comparing different carbamates including this compound and carbaryl:
CompoundOral LD50 (mg/kg)AChE Inhibition (%)
5,6,7,8-Tetrahydro-2-naphthalenol300 - 80040
Carbaryl233 - 84060

This table illustrates that while both compounds are effective AChE inhibitors, their toxicity profiles differ significantly.

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